molecular formula C5H4IN3O2 B1403457 5-Amino-6-iodo-2-pyrazinecarboxylic acid CAS No. 1363381-34-3

5-Amino-6-iodo-2-pyrazinecarboxylic acid

Cat. No. B1403457
CAS RN: 1363381-34-3
M. Wt: 265.01 g/mol
InChI Key: OWZJMNMTLFBLQL-UHFFFAOYSA-N
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Description

5-Amino-6-iodo-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C5H4IN3O2 . It has a molecular weight of 265.01 .


Molecular Structure Analysis

The molecular structure of 5-Amino-6-iodo-2-pyrazinecarboxylic acid consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

5-Amino-6-iodo-2-pyrazinecarboxylic acid and its derivatives have been a focal point in the synthesis of complex molecules with potential biological applications. For instance, substituted pyrazinecarboxamides were synthesized through the condensation of substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines. These compounds exhibited interesting antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, some derivatives showed high activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, and some were effective inhibitors of oxygen evolution in photosynthesis. These findings indicate the relevance of these compounds in the development of antimicrobial agents and potentially in agricultural applications as photosynthesis inhibitors (Doležal et al., 2006).

Another study emphasized the antimycobacterial potential of substituted N-Phenylpyrazine-2-carboxamides, which were synthesized through the condensation of pyrazinecarboxylic acid chlorides with ring-substituted anilines. These compounds demonstrated considerable in vitro antimycobacterial activity against various Mycobacterium strains, showcasing the potential of these structures in developing novel treatments for tuberculosis (Doležal et al., 2009).

Photodynamic Therapy and Stability

In the context of photodynamic therapy, a notable application is the formulation of 5-Aminolevulinic acid-loaded hyaluronic acid dissolving microneedles for the treatment of superficial tumors. This formulation aims to improve the stability and skin penetration of the prodrug, enhancing its efficacy in clinical applications. The study highlights the potential of using derivatives of pyrazinecarboxylic acids in designing advanced drug delivery systems for cancer treatment (Jinjin Zhu et al., 2019).

Anticancer and Antimicrobial Scaffolds

The multi-component synthesis of pyrazole derivatives, specifically dihydropyrano[2,3-c]pyrazoles, showcases the chemical versatility of pyrazine derivatives. These compounds were synthesized using a green protocol and evaluated for their anticancer activities against various human cancer cell lines, offering insights into the development of new anticancer drugs. The study not only underlines the biological relevance of these compounds but also emphasizes the importance of sustainable synthesis methods in pharmaceutical research (Urja D. Nimbalkar et al., 2017).

Future Directions

The future directions of research on 5-Amino-6-iodo-2-pyrazinecarboxylic acid and related compounds could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, more research could be conducted to understand their synthesis and chemical reactions.

properties

IUPAC Name

5-amino-6-iodopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZJMNMTLFBLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-iodo-2-pyrazinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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